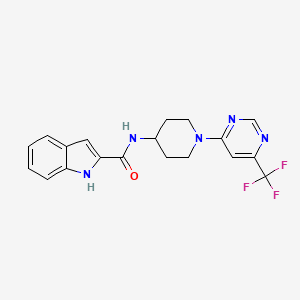

N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)-1H-indole-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)-1H-indole-2-carboxamide” is a complex organic compound. It contains a trifluoromethyl group, which is a key structural motif in active agrochemical and pharmaceutical ingredients . The biological activities of trifluoromethylpyridine (TFMP) derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Synthesis Analysis

The synthesis of such compounds is a challenging process. An approach based on N-CF3 synthons has recently emerged as an alternative and atom-economical route . Two procedures for the preparation of 6-(trifluoromethyl)pyridin-2(1H)-one have been reported: a cyclocondensation method starting from (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one and direct fluorination of 2-picoline through a chlorine/fluorine exchange reaction .Molecular Structure Analysis

The molecular structure of this compound is complex, with several functional groups. It includes a trifluoromethyl group, a pyrimidin-4-yl group, a piperidin-4-yl group, and an indole-2-carboxamide group . The structure of similar compounds has been confirmed by 1H NMR, 13C NMR, and HRMS .Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be complex due to the presence of several functional groups. The trifluoromethyl group, in particular, is known to participate in a variety of reactions . For example, some oxazolidinones could be generated from trifluoromethylamination/cyclization of styrenes or vinyl ether .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are likely to be influenced by the presence of the trifluoromethyl group and the pyrimidin-4-yl group. The unique physicochemical properties of the fluorine atom, which is the next smallest atom after hydrogen but the atom with the largest electronegativity, are considered to contribute to the biological activities of fluorine-containing compounds .Future Directions

The future directions for the research and development of this compound and similar compounds are promising. It is expected that many novel applications of trifluoromethylpyridine (TFMP) will be discovered in the future . The development of fluorinated organic chemicals is becoming an increasingly important research topic .

Mechanism of Action

Target of Action

Similar compounds have been found to inhibit cdk2, a protein kinase involved in regulating the cell cycle .

Mode of Action

Compounds with similar structures have been shown to inhibit cdk2, thereby disrupting the cell cycle and potentially leading to cell death .

Biochemical Pathways

Inhibition of cdk2 can disrupt the cell cycle, affecting pathways related to cell growth and division .

Result of Action

Similar compounds have been shown to inhibit cell growth and induce cell death in certain cell lines .

properties

IUPAC Name |

N-[1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]-1H-indole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18F3N5O/c20-19(21,22)16-10-17(24-11-23-16)27-7-5-13(6-8-27)25-18(28)15-9-12-3-1-2-4-14(12)26-15/h1-4,9-11,13,26H,5-8H2,(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFWRAHOGERELNC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1NC(=O)C2=CC3=CC=CC=C3N2)C4=NC=NC(=C4)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18F3N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)-1H-indole-2-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,5-dimethylbenzenesulfonamide](/img/structure/B2619124.png)

![3-(2-chloro-6-fluorophenyl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)propanamide](/img/structure/B2619126.png)

![5,5,7,7-Tetramethyl-1,6-dioxaspiro[2.5]octane](/img/structure/B2619127.png)

![2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(quinolin-6-yl)methanone](/img/structure/B2619129.png)

![3-[[1-[(5-Methyl-1,2-oxazol-4-yl)methyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2619132.png)

![2-amino-N-(3-chlorophenyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide](/img/structure/B2619136.png)

![2-fluoro-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2619137.png)

![(2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)hydrazine](/img/structure/B2619138.png)

![5-[2-(4-Benzylpiperidin-1-yl)-2-oxoethyl]sulfanyl-1,3-dimethyl-7-propylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2619139.png)